molecular formula C9H12Cl2N6 B2748722 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride CAS No. 2406235-09-2

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

Cat. No.: B2748722
CAS No.: 2406235-09-2
M. Wt: 275.14
InChI Key: VPIUWQFAERMNLY-UHFFFAOYSA-N
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Description

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a piperazine ring at the 6-position of the purine structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloropurine.

    Nucleophilic Substitution: The 2-chloropurine undergoes a nucleophilic substitution reaction with piperazine. This step is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).

    Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the purine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various purine derivatives, which are important in medicinal chemistry and drug discovery.

    Biology: The compound is used in biochemical studies to investigate the role of purine derivatives in cellular processes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and the purine core allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride
  • 2-chloro-6-fluorobenzaldehyde
  • 2-chloro-6-(piperazin-1-yl)benzothiophene

Uniqueness

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is unique due to its specific structure, which combines the purine core with a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. The presence of the chlorine atom at the 2-position further enhances its reactivity and potential for derivatization.

Properties

IUPAC Name

2-chloro-6-piperazin-1-yl-7H-purine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN6.ClH/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16;/h5,11H,1-4H2,(H,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIUWQFAERMNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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